N-(1,3-benzodioxol-5-yl)-6-bromo-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine
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Overview
Description
N-(1,3-benzodioxol-5-yl)-6-bromo-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains multiple functional groups, including a benzodioxole moiety, a bromine atom, a furan ring, and an imidazo[1,2-a]pyridine core, making it a versatile molecule for chemical reactions and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-yl)-6-bromo-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine typically involves multi-step organic reactions. One common approach is the Pd-catalyzed C-N cross-coupling reaction, which is used to form the imidazo[1,2-a]pyridine core . The reaction conditions often include the use of palladium catalysts, such as tris(dibenzylideneacetone)dipalladium, and ligands like 2,2’-bis(phenylphosphino)-1,1’-binaphthyl (BINAP), along with bases like cesium carbonate .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable catalysts and reagents, and employing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-yl)-6-bromo-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while substitution of the bromine atom can produce various substituted imidazo[1,2-a]pyridines .
Scientific Research Applications
N-(1,3-benzodioxol-5-yl)-6-bromo-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-yl)-6-bromo-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzodioxole moiety and have shown anticancer activity.
N-(1,3-benzodioxol-5-yl)-N-(1-benzyl-4-piperidinyl)amine: Similar in structure but with different biological activities.
Eutylone: Contains the benzodioxole ring and has pharmacological effects on the central nervous system.
Uniqueness
N-(1,3-benzodioxol-5-yl)-6-bromo-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its imidazo[1,2-a]pyridine core is particularly noteworthy for its potential therapeutic applications .
Properties
Molecular Formula |
C18H12BrN3O3 |
---|---|
Molecular Weight |
398.2 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-6-bromo-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C18H12BrN3O3/c19-11-3-6-16-21-17(14-2-1-7-23-14)18(22(16)9-11)20-12-4-5-13-15(8-12)25-10-24-13/h1-9,20H,10H2 |
InChI Key |
VMYPNMNWLWORAS-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC3=C(N=C4N3C=C(C=C4)Br)C5=CC=CO5 |
Origin of Product |
United States |
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